molecular formula C36H45BrN4O7 B1262699 Jaspamide E

Jaspamide E

Cat. No.: B1262699
M. Wt: 725.7 g/mol
InChI Key: DHQOFPFBUAFCRJ-GFUVCHAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspamide E is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.

Scientific Research Applications

Induction of Polyploidization in Cancer Cells

Jaspamide, derived from the marine sponge Hemiastrella minor, demonstrates notable effects on polyploidization in cancer cells. A study found that jaspamide induced polyploidization in HL-60 cells, a human promyelocytic leukemia cell line, suggesting its potential role in cancer therapy. The treatment with jaspamide resulted in increased size and number of nuclei in these cells, an effect associated with antiproliferative activity (Nakazawa et al., 2001).

Apoptosis Induction and CD10/Neutral Endopeptidase Expression

Another study on the HL-60 cell line demonstrated that jaspamide treatment led to apoptosis and the induction of CD10/neutral endopeptidase expression. This finding is significant as HL-60 cells do not usually express detectable amounts of CD10. The study indicates a link between jaspamide treatment, apoptosis, and CD10 synthesis, providing insights into its potential applications in leukemia treatment (Cioca & Kitano, 2002).

Actin Cytoskeleton Disruption in Cancer Cells

Continued research into the effects of jaspamide derivatives from Jaspis splendens has shown that these compounds exhibit potent cytotoxic activities by causing microfilament disruption. This action on the actin cytoskeleton is crucial for understanding its impact on cancer cell dynamics, opening avenues for novel cancer therapies (Gala et al., 2008).

Synthesis and Evaluation of Jaspamide Mimetics

Research has also focused on the synthesis of nonpeptide mimetics of jaspamide. These studies aim to investigate the structure-activity relationship and develop compounds with similar biological profiles to jaspamide. This area of research is crucial for developing new anticancer agents that mimic the bioactivity of jaspamide (Kahn et al., 2009).

Properties

Molecular Formula

C36H45BrN4O7

Molecular Weight

725.7 g/mol

IUPAC Name

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-(hydroxymethyl)-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

InChI

InChI=1S/C36H45BrN4O7/c1-20-14-21(2)16-23(4)48-32(44)18-29(24-10-12-25(43)13-11-24)39-35(46)31(17-27-26-8-6-7-9-28(26)38-33(27)37)41(5)36(47)30(19-42)40-34(45)22(3)15-20/h6-14,21-23,29-31,38,42-43H,15-19H2,1-5H3,(H,39,46)(H,40,45)/b20-14+/t21-,22-,23-,29+,30-,31+/m0/s1

InChI Key

DHQOFPFBUAFCRJ-GFUVCHAISA-N

Isomeric SMILES

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Synonyms

jaspamide E
jasplakinolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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